molecular formula C9H17N3 B15197670 N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine

N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine

Cat. No.: B15197670
M. Wt: 167.25 g/mol
InChI Key: BOZFIZYIBSCRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the formation of the imidazole ring and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-methyl-2-(5-propyl-1H-imidazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-3-4-8-9(5-6-10-2)12-7-11-8/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

BOZFIZYIBSCRLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CN1)CCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.